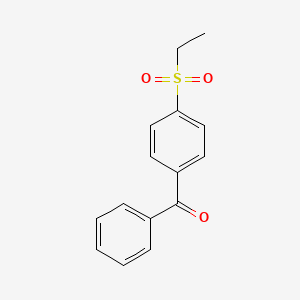

4-Ethylsulphonylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethylsulphonylbenzophenone is a useful research compound. Its molecular formula is C15H14O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has indicated that benzophenone derivatives, including ESBP, exhibit significant anti-inflammatory activity. For instance, compounds structurally related to benzophenones have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-1β. These studies have shown promising results, with some analogues demonstrating IC50 values in the low nanomolar range . The anti-inflammatory potential of ESBP can be attributed to its ability to modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

Anticancer Activity

Benzophenones are also being explored for their anticancer properties. Studies have demonstrated that certain benzophenone derivatives induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of p53 pathways . The structural features of ESBP may contribute to its effectiveness against various cancer types, warranting further investigation into its cytotoxic effects and potential use in cancer therapy.

UV Absorption and Photostability

ESBP is recognized for its UV-absorbing properties, making it suitable for use in sunscreens and other cosmetic formulations. Its ability to absorb UV radiation protects skin from harmful effects associated with sun exposure . Furthermore, studies on the photostability of benzophenones suggest that ESBP maintains its efficacy over time when exposed to UV light, which is crucial for cosmetic applications where prolonged exposure is common.

Polymer Additive

In materials science, ESBP can be utilized as an additive in polymers to enhance UV stability and prevent degradation from sunlight exposure. This application is particularly relevant in the production of outdoor materials and coatings, where prolonged exposure to UV light can lead to material failure .

Detection and Quantification

The detection of benzophenones, including ESBP, in various matrices (such as food packaging and cosmetics) has become important due to regulatory concerns regarding their safety and environmental impact. Methods such as high-performance liquid chromatography (HPLC) have been developed for the accurate quantification of these compounds in consumer products . The analytical techniques employed allow for efficient monitoring of ESBP levels, ensuring compliance with safety standards.

Case Studies

Eigenschaften

CAS-Nummer |

94231-69-3 |

|---|---|

Molekularformel |

C15H14O3S |

Molekulargewicht |

274.3 g/mol |

IUPAC-Name |

(4-ethylsulfonylphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H14O3S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

InChI-Schlüssel |

LHWMCZLFDVYHAJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

94231-69-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.